molecular formula C8H12O B1328911 1-Acetylcyclohexene CAS No. 932-66-1

1-Acetylcyclohexene

Cat. No.: B1328911
CAS No.: 932-66-1
M. Wt: 124.18 g/mol
InChI Key: LTYLUDGDHUEBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylcyclohexene is an organic compound with the molecular formula C8H12O. It is a clear, slightly yellow liquid with a boiling point of 201-202°C and a density of 0.966 g/mL at 25°C . This compound is known for its unique structure, which consists of a cyclohexene ring with an acetyl group attached to it. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

1-Acetyl-1-cyclohexene, also known as 1-Acetylcyclohexene, is a reactive compound . It has been shown to have hemolytic activity in vitro , indicating that its primary targets could be red blood cells.

Mode of Action

Given its reactivity and observed hemolytic activity , it may interact with cellular components, leading to changes in cell membrane integrity and potentially causing cell lysis.

Biochemical Pathways

Its role in the synthesis of bicyclic δ-halo-γ-lactones suggests that it may be involved in lactone biosynthesis pathways. These pathways are important for various biological processes, including signal transduction and defense mechanisms.

Pharmacokinetics

Given its chemical properties such as its molecular weight (12418 g/mol) and its liquid form at room temperature , it may be absorbed and distributed in the body following exposure. Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.

Result of Action

Its observed hemolytic activity suggests that it may cause damage to red blood cells, potentially leading to hemolysis . This could result in the release of hemoglobin into the bloodstream, which can have various downstream effects depending on the extent of hemolysis.

Action Environment

The action, efficacy, and stability of 1-Acetyl-1-cyclohexene can be influenced by various environmental factors. For instance, its reactivity suggests that it may interact with other substances in the environment, potentially affecting its action. Furthermore, factors such as temperature and pH could influence its stability and reactivity .

Chemical Reactions Analysis

1-Acetylcyclohexene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1-Acetylcyclohexene serves as a key intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the production of bicyclic lactones through a series of chemoenzymatic reactions. These lactones exhibit significant antiproliferative activity against certain cancer cell lines, highlighting the potential of this compound as a starting material in anticancer drug development .

Table 1: Antiproliferative Activity of Lactones Derived from this compound

CompoundCell LineIC50 (μg/mL)
Lactone AGL-118.43
Lactone BCLB7011.40

Biological Applications

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. Specifically, racemic halolactones derived from this compound have shown selectivity towards certain bacterial strains, such as Proteus mirabilis, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A research study demonstrated that bicyclic lactones synthesized from this compound exhibited strong cytotoxicity against canine B-cell leukemia cells. The study utilized a five-step synthesis process that included lipase-catalyzed kinetic resolution, resulting in high enantiomeric purity (ee ≥ 99%) of the final products . The findings underscore the importance of this compound in designing therapeutics targeting cancer.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of racemic halolactones derived from this compound. The study revealed that these compounds selectively inhibited bacterial growth without exhibiting hemolytic activity on erythrocytes, making them promising candidates for further development as antimicrobial agents .

Applications in Material Science

In addition to its biological applications, this compound has been explored for its potential use in materials science. Its derivatives can serve as functional components in polymer chemistry, where they can modify the properties of polymers to enhance performance characteristics such as thermal stability and mechanical strength .

Comparison with Similar Compounds

1-Acetylcyclohexene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclohexene ring and an acetyl group, which imparts specific reactivity and applications in various fields.

Biological Activity

1-Acetylcyclohexene is an organic compound with the molecular formula C8H12OC_8H_{12}O. It is characterized by a cyclohexene ring substituted with an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antiproliferative, and cytotoxic effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives synthesized from this compound showed selective antibacterial activity against Proteus mirabilis, a common pathogen associated with urinary tract infections. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs) and displayed promising results, suggesting that modifications to the cyclohexene structure can enhance antibacterial efficacy .

Antiproliferative Activity

The antiproliferative effects of compounds derived from this compound have been extensively studied. In particular, bicyclic δ-halo-γ-lactones synthesized from this compound were tested against canine B-cell leukemia cell lines (GL-1 and CLB70). The results indicated that these lactones exhibited notable cytotoxicity, with IC50 values of 18.43 µg/mL for GL-1 and 11.40 µg/mL for CLB70, comparable to established chemotherapeutic agents like etoposide .

Cytotoxic Effects

The cytotoxic potential of this compound derivatives was further evaluated in various cancer cell lines. For instance, essential oils containing this compound were shown to induce apoptosis in MCF-7 breast cancer cells, demonstrating an IC50 value of approximately 10 µg/mL. This suggests that this compound and its derivatives could serve as effective agents in cancer therapy .

Study on Antimicrobial Properties

A recent study focused on the synthesis of halogenated derivatives of γ-lactones derived from this compound. The researchers found that these compounds not only retained antimicrobial activity but also exhibited low toxicity towards erythrocytes, indicating a favorable safety profile for potential therapeutic applications .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects of essential oils containing this compound were assessed against several human cancer cell lines including HepG2 (liver), A-549 (lung), and HCT-116 (colon). The results indicated that these oils could significantly reduce cell viability in a dose-dependent manner, reinforcing the compound's potential as an anticancer agent .

Synthesis Methods

The synthesis of biologically active derivatives from this compound typically involves several key steps:

  • Kinetic Resolution : Utilizing lipase-catalyzed reactions to achieve enantiomeric purity in the synthesis of lactones.
  • Cyclization Reactions : Employing organocatalytic methods to facilitate cyclization processes that yield complex bicyclic structures.
  • Functionalization : Introducing halogen atoms or other functional groups to enhance biological activity.

Table: Summary of Biological Activities

Activity Type Tested Against IC50 Values Remarks
AntimicrobialProteus mirabilisVaries by derivativeSelective antibacterial properties observed
AntiproliferativeCanine B-cell leukemiaGL-1: 18.43 µg/mLComparable to etoposide
CytotoxicMCF-7 breast cancer cells~10 µg/mLInduces apoptosis

Properties

IUPAC Name

1-(cyclohexen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYLUDGDHUEBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862478
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Acetylcyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

932-66-1, 88449-93-8
Record name 1-Acetylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(cyclohexen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylcyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-enylmethylketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetylcyclohexene
Reactant of Route 2
Reactant of Route 2
1-Acetylcyclohexene
Reactant of Route 3
1-Acetylcyclohexene
Reactant of Route 4
Reactant of Route 4
1-Acetylcyclohexene
Reactant of Route 5
Reactant of Route 5
1-Acetylcyclohexene
Reactant of Route 6
1-Acetylcyclohexene
Customer
Q & A

A: 1-acetylcyclohexene serves primarily as a versatile building block in organic synthesis. Its structure, featuring both a ketone and an alkene functional group, makes it highly reactive and amenable to various chemical transformations. [, ]

A: this compound (C8H12O) possesses a molecular weight of 124.18 g/mol. While the provided research papers don't offer detailed spectroscopic data, its structure can be characterized by techniques like NMR spectroscopy and infrared spectroscopy. These methods would reveal characteristic peaks associated with the carbonyl group, alkene, and cyclic alkane moieties present in the molecule. [, , ]

ANone: The presence of both an α,β-unsaturated ketone system and a six-membered ring allows this compound to participate in a variety of reactions, including:

  • Michael Reactions: It can act as an electrophile in Michael additions, reacting with nucleophiles at its β-carbon. This property has been exploited in synthesizing substituted decalones, which are important structural motifs in natural products. [, , , , ]
  • Cycloadditions: this compound can participate in [3+2] cycloadditions with allylsilanes in the presence of titanium tetrachloride, leading to the formation of bicyclo[n.3.0]alkanes. This reaction pathway offers a route to complex polycyclic structures. []
  • Photochemical Reactions: Under UV irradiation, this compound undergoes photoaddition with ethanol, yielding ethoxy-substituted cyclohexane derivatives. These adducts can further react to form octahydrobenzofuran derivatives through intramolecular hydrogen atom abstraction. []

A: Yes, the versatility of this compound as a synthetic building block has been demonstrated in the total synthesis of natural products like (+)-dihydrocompactin, a potent inhibitor of cholesterol biosynthesis. The key step in this synthesis involves a double Michael reaction of this compound with methyl crotonate. [] Researchers have also leveraged its reactivity to achieve syntheses of (±)-ε-cadinene, (±)-khusitone, and khusilal, showcasing its utility in constructing diverse terpenoid structures. [, ]

ANone: Yes, researchers have successfully developed both diastereoselective and enantioselective reactions using this compound. For instance:

  • Diastereoselective Michael Reactions: Acrylates bearing chiral auxiliaries react with the trimethylsilyl enol ether of this compound to afford 4-substituted 1-decalones with diastereoselectivity ranging from 0% to 70%. [, ]
  • Enantioselective Michael Reactions: Organocatalytic asymmetric Michael additions of this compound to nitroolefins have been reported, providing access to enantioenriched Michael adducts. []
  • Asymmetric [4+2] Cycloadditions: Organocatalysis has also enabled asymmetric [4+2] cycloadditions of this compound with cyano-substituted dienophiles, yielding bicyclic fused carbocycles with multiple stereocenters. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.